4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with pyridine-3-carboxylic acid hydrazide, followed by cyclization with carbon disulfide and subsequent oxidation to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the pyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The thiol group can form covalent bonds with cysteine residues, while the triazole and pyridine rings can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)phenol: Shares the 2-methoxyethyl group but differs in the core structure.
Metoprolol: Contains a similar 2-methoxyethyl group but is used as a β-blocker in medicine.
4-(Trifluoromethyl)phenylboronic acid: Used in organic synthesis with a different functional group profile.
Uniqueness
4-(2-Methoxyethyl)-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, pyridine ring, and thiol group, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for diverse applications.
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-6-5-14-9(12-13-10(14)16)8-3-2-4-11-7-8/h2-4,7H,5-6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESWXZAPHLYYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.